molecular formula C17H11BrF2N2O4 B3061483 1(2H)-Quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro- CAS No. 112733-08-1

1(2H)-Quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro-

Cat. No.: B3061483
CAS No.: 112733-08-1
M. Wt: 425.2 g/mol
InChI Key: XLOHSVVOWVIPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

FK-505 is synthesized through a complex series of reactions involving multiple steps. The initial step involves the fermentation of Streptomyces tsukubaensis to produce the crude compound. This is followed by a series of purification steps, including solvent extraction, chromatography, and crystallization .

Industrial Production Methods

Industrial production of FK-505 involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply. Genetic engineering techniques are also employed to enhance the productivity of the bacterial strain .

Chemical Reactions Analysis

Types of Reactions

FK-505 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of FK-505, which may have different pharmacological properties .

Scientific Research Applications

FK-505 has a wide range of applications in scientific research:

Mechanism of Action

FK-505 exerts its effects by binding to the FK506 binding protein (FKBP12). This complex inhibits the activity of calcineurin, a calcium-dependent serine-threonine phosphatase. By inhibiting calcineurin, FK-505 prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FK-505

FK-505 is unique due to its high potency and specificity in inhibiting T-cell activation. Its ability to form a stable complex with FKBP12 and effectively inhibit calcineurin sets it apart from other immunosuppressive agents .

Properties

CAS No.

112733-08-1

Molecular Formula

C17H11BrF2N2O4

Molecular Weight

425.2 g/mol

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-fluoro-2,4-dioxoquinazolin-1-yl]acetic acid

InChI

InChI=1S/C17H11BrF2N2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24)

InChI Key

XLOHSVVOWVIPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O

Key on ui other cas no.

112733-08-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.